molecular formula C9H12O B1220475 3-Propylphenol CAS No. 621-27-2

3-Propylphenol

Cat. No. B1220475
CAS RN: 621-27-2
M. Wt: 136.19 g/mol
InChI Key: MPWGZBWDLMDIHO-UHFFFAOYSA-N
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Description

3-Propylphenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. While the specific studies on this compound itself are limited, insights can be drawn from closely related compounds and their comprehensive analyses.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves complex reactions. For instance, the synthesis of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone, a closely related compound, was achieved through a detailed procedure involving optimization using Density Functional Theory (DFT) and various spectroscopic techniques (Charanya et al., 2023). These methodologies highlight the intricacies involved in synthesizing phenyl-related compounds and provide a basis for understanding the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of phenyl compounds is analyzed using various computational and spectroscopic methods. For instance, compounds like 3-(2-Hydroxyphenyl)-1-Phenyl Propanone have been examined for molecular geometry, bond lengths, angles, and atomic charge through DFT, revealing detailed insights into their structural parameters (Charanya et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving phenyl compounds often lead to the formation of products with significant biological and chemical properties. For example, the domino reaction of 3-(2-formylphenoxy)propenoates and amines showcases a novel synthesis pathway for N-substituted 1,4-dihydropyridines, highlighting the reactivity and potential applications of such compounds (Cui et al., 2007).

Physical Properties Analysis

The physical properties of phenyl compounds, such as solubility, vapor pressure, and log K(ow) values, are critical for predicting their behavior in various environments. Research on specific isomers of nonylphenol provided insights into these physicochemical properties, which are essential for environmental impact assessments (Lalah et al., 2001).

Chemical Properties Analysis

The chemical properties of phenyl compounds, including their reactivity and interactions with biological targets, are of great interest. Studies have shown that compounds like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone exhibit strong interactions with DNA and possess significant urease inhibition and antioxidant potential, highlighting their chemical properties and potential applications (Rasool et al., 2021).

Scientific Research Applications

Corrosion Inhibition

3-Propylphenol derivatives, such as yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied for their effectiveness as corrosion inhibitors. In a study, this compound showed significant protection against copper alloy corrosion in chloride solutions, forming a protective film on the alloy's surface (Nam, Thang, Hoai, & Hiển, 2016).

Catalysis in Chemical Reactions

Alkylation of phenol with 1-propanol over CeO2–MgO catalysts has been investigated, indicating the role of this compound in catalysis. The process demonstrated high selectivity for 2-propylphenol and involved concurrent propylation of phenol and dehydrogenation of 1-propanol (Sato, Takahashi, Sodesawa, Matsumoto, & Kamimura, 1999).

Synthesis of Chemical Compounds

This compound derivatives are used in the synthesis of various chemical compounds. For instance, propylphosphonic anhydride (®T3P) mediates the cyclization of o-aminobenzenethiol, o-aminophenol, and o-phenylenediamine with carboxylic acids under specific conditions, facilitating the preparation of benzothiazoles, benzoxazoles, and benzimidazoles (Wen, El Bakali, Deprez-Poulain, & Déprez, 2012).

Environmental and Health Research

Studies have explored the presence and impact of this compound-related compounds in the environment and health. For instance, research on urinary concentrations of environmental phenols, including propyl parabens, in pregnant women has provided insights into exposure levels and potential health implications (Mortensen et al., 2014).

Polymer Science and Material Engineering

Phloretic acid, a derivative of this compound, has been utilized in material science for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol in material applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Analytical and Applied Pyrolysis

The decomposition kinetics of 2-propylphenol in supercritical water have been investigated, revealing pathways through rearrangement and alkylation. Such studies are crucial in understanding the thermal behavior of this compound derivatives (Sato, Adschiri, & Arai, 2003).

Biochemical and Pharmacological Studies

Several studies have focused on the biochemical and pharmacological aspects of this compound derivatives. For example, research on the interaction of certain phenolic compounds with DNA, their antioxidant potential, and molecular docking studies have been conducted to understand their biological activities and potential therapeutic applications (Rasool et al., 2021).

Safety and Hazards

3-Propylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral and dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

3-Propylphenol has been used in the synthesis of tsetse fly attractants, which are important in controlling the spread of trypanosomiasis in sub-Saharan Africa . The potential for microbial fermentation of sugars to produce this compound offers an inexpensive production method that could be used on-site by rural communities in Africa .

Biochemical Analysis

Biochemical Properties

3-Propylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. It can also alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as antioxidant activity. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes into various metabolites, which can then enter different biochemical pathways. These metabolic processes can affect the levels of other metabolites and influence metabolic flux. For example, the oxidation of this compound can lead to the formation of quinones, which are involved in redox cycling and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWGZBWDLMDIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211145
Record name 3-Propylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
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CAS RN

621-27-2
Record name 3-Propylphenol
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Record name 3-Propylphenol
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Record name 3-Propylphenol
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Record name Phenol, 3-propyl-
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Record name 3-Propylphenol
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Record name m-propylphenol
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Record name 3-PROPYLPHENOL
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Synthesis routes and methods

Procedure details

To a mixture of Part B (1) compound (3 g, 22.4 mmol) and 10% palladium on carbon (150 mg) in THF (25 mL) was connected a hydrogen balloon. Hydrogenation was maintained at RT overnight. The mixture of reaction was filtered through Celite. The resulting clear solution was evaporated to give the title compound (2.97 g, 100%) as a yellowish oil.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-propylphenol relevant in tsetse fly research?

A1: this compound is a key component of the odor profile of certain mammals, such as cattle and buffalo. Research has identified it as a crucial element in tsetse fly attractant blends. [, , , ] This is particularly important because tsetse flies are vectors of trypanosomiasis, a debilitating disease affecting both humans and livestock in Africa.

Q2: How does this compound contribute to tsetse fly attraction?

A2: this compound, along with other compounds like 4-methylphenol (p-cresol), 1-octen-3-ol, and acetone, work synergistically to attract tsetse flies. [, , ] While not highly attractive on its own, its presence significantly enhances the attractiveness of other components, particularly 4-methylphenol. [] This synergistic effect is crucial for the effectiveness of tsetse fly traps.

Q3: Are there differences in the attractiveness of this compound to different tsetse fly species?

A3: Yes, research suggests that the optimal blend of attractants, including this compound, may vary between tsetse fly species. For instance, Glossina pallidipes shows a greater response to blends containing this compound compared to Glossina morsitans morsitans. [] This highlights the need for species-specific optimization of attractant blends for effective tsetse fly control.

Q4: Besides tsetse flies, are other insects attracted to this compound?

A4: Yes, this compound has been found to attract other biting insects, including stable flies (Stomoxys calcitrans) and biting midges (Culicoides spp.). [, , ] This suggests a broader role of this compound in insect olfaction and potential applications in controlling other insect vectors.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.

Q6: What are the main methods for synthesizing this compound?

A6: this compound can be synthesized through various methods, including:

  • Isomerization of anacardic acid: This method utilizes a palladium catalyst to isomerize anacardic acid, a component of cashew nut shell liquid, yielding this compound as a potential product. [, ]
  • Grignard reaction: This involves reacting 3-hydroxybenzaldehyde with ethylmagnesium bromide, followed by catalytic hydrogenation. []
  • Isomerizing metathesis: This method utilizes a combination of isomerization and metathesis catalysts to shorten the olefinic side chain of cardanol, another component of cashew nut shell liquid, followed by hydrogenation to obtain this compound. [, ]
  • Engineering precursor supply in yeast: Researchers have explored using engineered yeast to produce this compound by leveraging the substrate promiscuity of polyketide synthase. [, ]

Q7: What are the advantages of using cashew nut shell liquid for synthesizing this compound?

A7: Utilizing cashew nut shell liquid, a by-product of cashew nut processing, offers a renewable and sustainable source for synthesizing this compound and other valuable chemicals. [, ] This approach contributes to waste valorization and promotes a circular economy.

Q8: Does this compound have any applications outside of insect control?

A8: Yes, this compound is a versatile compound with applications beyond insect control. For instance, it is used as a flavoring agent in the food industry due to its smoky and phenolic aroma. [] It can also be found as a constituent in cardboard, contributing to its characteristic odor. []

Q9: Is this compound safe for human health and the environment?

A9: While this compound is generally considered safe for its intended uses, it is essential to handle it with appropriate safety measures. [] Research on its potential long-term effects and strategies to mitigate any negative environmental impacts is ongoing. []

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